Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate

arylpyrazole insecticide patent enablement pyridylpyrazole intermediate

Generic pyrazole intermediates fail SAR requirements: the 5-CF₃ and 3-carboxylate ester regioisomer are non-negotiable for target potency (CoMFA q²=0.604) and novel IP space. This compound bypasses poor-yielding late-stage trifluoromethylation. - **Application:** Core intermediate for arylpyrazole amide insecticides (IN 01/2021) targeting lepidopteran RyRs. - **Advantage:** Enables dual insecticidal/fungicidal candidates (e.g., 97.5% vs. Botrytis cinerea at 50 mg/L). - **Supply:** Packaged for immediate synthesis scale-up.

Molecular Formula C12H9ClF3N3O2
Molecular Weight 319.67 g/mol
Cat. No. B11818854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate
Molecular FormulaC12H9ClF3N3O2
Molecular Weight319.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C12H9ClF3N3O2/c1-2-21-11(20)9-3-4-19(18-9)10-8(13)5-7(6-17-10)12(14,15)16/h3-6H,2H2,1H3
InChIKeyRRLHRIJEVCLLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-1H-Pyrazole-3-Carboxylate: Strategic Intermediate for Arylpyrazole Insecticides


Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-3-carboxylate (CAS 1006336-63-5) belongs to the N-pyridylpyrazole carboxylate ester class, a crucial intermediate family for constructing arylpyrazole insecticides targeting invertebrate ryanodine receptors (RyRs) and GABA-gated chloride channels [1]. The compound features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety linked to a 1H-pyrazole-3-carboxylate ester, with the electrophilic pyridine ring facilitating nucleophilic aromatic substitution for downstream derivatization [2]. This specific substitution pattern distinguishes it from the 3-chloropyridin-2-yl analogs used in chlorantraniliprole-type anthranilic diamides [3] and from simple phenyl-substituted arylpyrazoles such as fipronil intermediates [4], positioning it as a procurement-relevant building block for patent-protected insecticidal candidates.

Strategic intermediate for patent-protected arylpyrazole insecticides (IN 01/2021)

Distinct 3-Cl-5-CF₃ pyridyl substitution pattern for target engagement

Scalable 2-step Claisen condensation route suitable for kilogram procurement

Why Generic Pyrazole Carboxylate Intermediates Cannot Substitute This Compound


Generic substitution among pyrazole carboxylate intermediates is inadvisable because the identity and position of substituents on the N-pyridyl ring directly govern the biological activity, target binding, and patent composition-of-matter coverage of the final insecticidal active ingredient [1]. The 5-trifluoromethyl group on the pyridine ring critically enhances insecticidal potency: SAR studies on N-pyridylpyrazole amide derivatives demonstrate that 4-CF₃ substitution at the R₁ position linked via an amide bond to the N-pyridylpyrazole core significantly elevates activity compared to non-fluorinated analogs . Furthermore, comparative QSAR analysis of 3-chloropyridin-2-yl-pyrazole derivatives yielded a statistically reliable CoMFA model (r² = 0.972, q² = 0.604) confirming that electronic and steric features of the pyridine substituents are primary determinants of insecticidal efficacy, not merely the pyrazole carboxylate scaffold [2]. The 3-carboxylate ester regioisomer (vs. 4- or 5-carboxylate) further dictates the vector of subsequent amidation reactions, making direct interchange with regioisomeric esters likely to produce structurally distinct final compounds with unpredictable and unreproducible activity profiles.

3,5-diCl analog

Replacement with 3,5-dichloropyridinyl intermediate may lose CF₃ electronic effects and patent enablement.

5-carboxylate regioisomer

Using pyrazole-5-carboxylate shifts amide vector direction, potentially altering activity profile and patent scope.

Non-fluorinated analogs

Analogues with H, Cl, or CH₃ at pyridine 5-position exhibit lower insecticidal activity in reported SAR models.

Quantitative Differentiation Evidence Against Closest Analogs


Patent Enablement: 5-Trifluoromethyl vs. 3,5-Dichloropyridinyl Intermediate

In Indian Patent IN 01/2021 (granted June 2023, assigned to Insecticides (India) Limited and OAT Agrio Co., Ltd.), the 3-chloro-5-(trifluoromethyl)pyridin-2-yl substitution pattern is explicitly claimed as a component of novel substituted pyrazole insecticides of formula (1) with demonstrated activity against drug-resistant insects and fungi [1]. The target compound's pyridine substitution (3-Cl, 5-CF₃) represents a structurally distinct embodiment from the prior-art 3,5-dichloropyridin-2-yl pattern used in earlier-generation pyridylpyrazole carboxamides (e.g., US Patent 8,492,409), where both positions carry chlorine atoms [2]. The CF₃ group at the 5-position introduces greater lipophilicity (calculated π value increase of approximately +0.88 vs. Cl) and metabolic stability compared to the 5-Cl analog, factors critical to insect cuticle penetration and oxidative resistance [3].

Patent Differentiation
Head-to-head
5-CF₃ (σₚ 0.54, π 0.88) vs 3,5-diCl (σₚ 0.23, π 0.71); distinct Markush coverage in IN 01/2021 vs US 8,492,409
Relevant for practicing IN 01/2021 patent claims and accessing CF₃-enabled insecticidal candidates.
Patent structural analysis; Hammett constants from standard compilations.
arylpyrazole insecticide patent enablement pyridylpyrazole intermediate Insecticides India Limited

Insecticidal Activity Advantage of Pyridine Trifluoromethyl Substitution

A dedicated SAR study on N-pyridylpyrazolo-5-methyl amine derivatives demonstrated that the presence of a 4-CF₃ group (analogous to the 5-CF₃ on the pyridine ring in the target compound's scaffold) at the R₁ position, when linked via an amide bond to the N-pyridylpyrazole core, consistently enhanced insecticidal activity relative to analogs bearing H, Cl, or CH₃ at the same position . In the broader 3-chloropyridin-2-yl-pyrazole chemotype, compounds 5b, 5c, and 6b achieved 100% insecticidal activity against oriental armyworm (Mythimna separata) at 200 mg/L, but the study explicitly noted that further potency improvements could be realized through systematic variation of pyridine substituents, with electron-withdrawing groups being favored [1]. The CF₃ group provides both strong electron withdrawal and metabolic resistance to oxidative degradation—a dual advantage not offered by Cl, Br, or CH₃ substituents alone.

CF₃ Activity SAR
Class-level
CF₃ provides strongest electron withdrawal (σₚ 0.54) vs Cl (0.23); CoMFA model r²=0.972, q²=0.604
Supports CF₃ substitution for insecticidal activity optimization in N-pyridylpyrazole lead series.
SAR inference from 3-chloropyridin-2-yl-pyrazole QSAR study; assay against Mythimna separata.
insecticidal SAR ryanodine receptor trifluoromethyl effect oriental armyworm

Regioisomeric Differentiation: 3-Carboxylate vs. 5-Carboxylate Pyrazole Scaffolds

The position of the carboxylate ester on the pyrazole ring determines which final amide derivatives are accessible and their insecticidal potency. Chlorantraniliprole and its potent analogs are derived from pyrazole-5-carboxylic acid intermediates (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid) [1]. SAR studies on pyridylpyrazole acid derivatives demonstrated that trifluoroethoxyl-containing carbonyl thiourea 20a (synthesized from a pyrazole-5-carboxylic acid precursor) exhibited an LC₅₀ of 0.1812 mg/L against oriental armyworm, while compounds 20c and 20e showed LC₅₀ values of 0.0017 and 0.0023 mg/L against diamondback moth—both lower than the control chlorantraniliprole [2]. The target compound's ester at the 3-position enables access to a different amide vector and can serve as a complementary scaffold for exploring patent space distinct from the 5-carboxylate-derived chlorantraniliprole chemotype.

3- vs 5-Carboxylate
Class-level
3-carboxylate enables amide vector distinct from 5-carboxylate-derived chlorantraniliprole chemotype (LC₅₀ 0.0017–0.1812 mg/L reported for 5-carboxylate analogs)
Allows exploration of composition-of-matter space separate from dominant anthranilic diamide patents.
SAR analysis from Wang et al. 2013; structural differentiation from chlorantraniliprole chemotype.
regioisomer anthranilic diamide chlorantraniliprole analog pyrazole carboxylate

Synthesis Scalability of the Claisen Condensation Route

Chinese Patent CN103044393B discloses a streamlined two-step synthesis method for 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylates via Claisen condensation of pyruvate with formate to generate 2,4-dioxobutanoate, followed by condensation with 2-hydrazyl-3-chloropyridine [1]. The same synthetic logic applies to the 3-carboxylate regioisomer series, including the target compound, using 3-chloro-5-(trifluoromethyl)pyridin-2-yl hydrazine (CAS 89570-82-1) as the key starting material. This route is operationally simpler than the multi-step sequences required for 4-carboxylate pyrazole derivatives, which often involve cyclocondensation with substituted enamines or multi-step oxidation protocols [2]. The Claisen condensation approach benefits from readily available and inexpensive starting materials (pyruvate esters, alkyl formates), facilitating procurement at kilogram scale.

Scalable Synthesis
Class-level
2-step Claisen condensation (pyruvate + formate → dioxobutanoate → pyrazole carboxylate) vs ≥3-step routes for 4-carboxylate regioisomers
May reduce cost and lead time for multi-gram to kilogram procurement in agrochemical R&D.
Process chemistry comparison based on CN103044393B methodology; scalable to kilogram quantities.
Claisen condensation process chemistry pyrazole synthesis scalable intermediate

Procurement-Relevant Application Scenarios


Synthesis of Novel Arylpyrazole Insecticides Targeting Resistant Lepidoptera

This compound serves as the key pyridylpyrazole carboxylate building block for constructing arylpyrazole amide insecticides claimed in IN 01/2021, which exhibit activity against both drug-sensitive and drug-resistant insects and fungi [1]. The 3-carboxylate ester undergoes hydrolysis to the carboxylic acid followed by amide coupling with substituted anilines or heterocyclic amines to generate final insecticidal candidates. The CF₃-substituted pyridine ring enhances target binding to insect ryanodine receptors based on SAR precedence showing that electron-withdrawing groups at this position improve potency against oriental armyworm (Mythimna separata) and diamondback moth (Plutella xylostella) [2]. Industrial procurement teams should prioritize this intermediate when their development pipeline targets lepidopteran pests with documented resistance to chlorantraniliprole.

Lead Optimization Libraries for Pyridine Ring Substituent Variation

For agrochemical discovery programs conducting SAR exploration around the pyridine ring of N-pyridylpyrazole carboxamides, this compound provides a pre-installed CF₃ group at the 5-position—a substituent that the QSAR literature consistently associates with enhanced insecticidal potency [1]. A CoMFA model (r² = 0.972, q² = 0.604) built on 3-chloropyridin-2-yl-pyrazole derivatives confirms that the steric and electrostatic fields around the pyridine 5-position are primary determinants of activity [2]. By procuring this intermediate, medicinal chemists can directly access the CF₃-substituted series without requiring late-stage trifluoromethylation of the pyridine ring, a step that often proceeds with poor regioselectivity and modest yields.

Freedom-to-Operate via 3-Carboxamide Chemotypes

Chlorantraniliprole and the majority of commercial anthranilic diamide insecticides are derived from pyrazole-5-carboxylic acid intermediates [1]. By utilizing the 3-carboxylate ester regioisomer, R&D organizations can generate final amide compounds with a different spatial orientation of the amide pharmacophore relative to the pyridylpyrazole core, potentially accessing novel intellectual property space [2]. This strategic procurement decision supports patent diversification strategies for agrochemical companies seeking to develop proprietary insecticides that circumvent existing composition-of-matter claims dominating the 5-carboxamide landscape.

Fungicidal Lead Generation with Dual Insecticidal-Fungicidal Profiles

The IN 01/2021 patent explicitly claims both insecticidal and fungicidal utilities for compounds derived from 3-chloro-5-(trifluoromethyl)pyridin-2-yl pyrazole intermediates [1]. Published SAR data on related 3-chloropyridin-2-yl-pyrazole derivatives demonstrate that compounds in this series, specifically those containing acylguanidine linkers (7d and 7f), achieved 97.5% inhibitory activity against Botrytis cinerea at 50 mg/L [2]. For procurement teams supporting discovery programs targeting both insect and fungal pathogens in a single active ingredient, this intermediate offers a path to dual-purpose agrochemical candidates, potentially reducing development costs by addressing two pest categories from a single synthetic starting point.

Application
Selection Property
Validation Focus
Novel arylpyrazole insecticides
3-Cl-5-CF₃ pyridyl intermediate with patent enablement
Activity against resistant Lepidoptera strains
Pyridine substituent SAR exploration
Pre-installed 5-CF₃ group; electron-withdrawing and lipophilic character
QSAR-guided activity optimization (CoMFA model context)
3-Carboxamide chemotype development
3-Carboxylate regioisomer distinct from 5-carboxylate series
Patent differentiation from chlorantraniliprole analogs
Dual insecticidal-fungicidal leads
Pyridylpyrazole scaffold with CF₃ substitution
Fungicidal screening against Botrytis cinerea
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